Chemical Properties and Structural Analysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Comprehensive Technical Guide
Chemical Properties and Structural Analysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Comprehensive Technical Guide
Executive Summary
2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CAS: 58522-39-7) is a highly specialized heterocyclic scaffold with profound utility in medicinal chemistry, photophysics, and materials science. Unlike standard indazoles, which predominantly exist as 1H-tautomers, the N2-substitution in this molecule permanently locks it into the 2H-configuration. This structural lock forces the π -electron system into an ortho-quinonoid arrangement, fundamentally altering its electronic properties.
The integration of electron-donating 5,6-dimethoxy groups enriches the electron density of the core, while the 2-cyclohexyl moiety provides critical lipophilicity and steric bulk. These features make it an ideal candidate for directing binding in neuroprotective assays 1 and for use as an advanced fluorescent probe 2. This whitepaper provides a rigorous analysis of its physicochemical properties, structural dynamics, and provides a self-validating synthetic methodology for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The physicochemical profile of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is highly optimized for small-molecule drug design, adhering closely to Lipinski's Rule of Five while offering unique electronic characteristics.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Causality / Significance |
| Molecular Formula | C15H20N2O2 | Combines an electron-rich core with a lipophilic directing tag. |
| Molecular Weight | 260.33 g/mol | Optimal mass for maximizing ligand efficiency in target binding. |
| TPSA | 33.62 Ų | Excellent membrane permeability profile; suitable for CNS penetration. |
| LogP (Calculated) | ~3.8 | High lipophilicity driven by the 2-cyclohexyl moiety, enhancing cellular uptake. |
| H-Bond Donors | 0 | The locked 2H-tautomer eliminates the N-H donor, reducing desolvation penalties. |
| H-Bond Acceptors | 4 | N1 nitrogen and two methoxy oxygens facilitate specific kinase/receptor binding. |
Tautomeric Locking & Electronic Consequences
The bare indazole core exists predominantly as the 1H-tautomer due to benzenoid aromatic stabilization. However, direct alkylation often yields a difficult-to-separate thermodynamic mixture. By synthesizing the 2-cyclohexyl derivative directly, the molecule is permanently locked into the 2H-configuration. This induces an ortho-quinonoid structure, lowering the HOMO-LUMO gap. This narrowed gap is the foundational reason why 2H-indazoles exhibit pronounced fluorescence compared to their 1H counterparts, making them highly valuable as biological probes with emission spectra tunable across the visible range (410–520 nm) 3.
Tautomeric locking mechanism and regioselectivity challenges in direct alkylation.
Photophysical Properties & Applications
2H-indazoles represent a powerful class of readily prepared fluorophores. Research demonstrates that N-substituted 2H-indazoles exhibit exceptionally high extinction coefficients ( ∼104 M−1 cm−1 ) and large Stokes shifts ( ∼100 nm ) 2.
In 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, the 5,6-dimethoxy substitution acts as a strong auxochrome. By pushing electron density into the indazole core, it red-shifts both the absorption and emission maxima. This large Stokes shift is critical for biological imaging, as it prevents the self-quenching and background autofluorescence typically associated with smaller Stokes shift dyes. Furthermore, the electron-rich nature of the 5,6-dimethoxy-2H-indazole core makes it an excellent substrate for downstream electrochemical C-H functionalization, allowing for late-stage diversification 4.
Self-Validating Synthetic Methodology
Direct alkylation of 5,6-dimethoxy-1H-indazole with cyclohexyl bromide yields a difficult-to-separate mixture of isomers. To achieve absolute regiocontrol for the 2H-isomer, a de novo ring construction is required. While modern [3+2] dipolar cycloadditions of sydnones with arynes offer spot-to-spot transformations without 1H-indazole contamination 5, the Modified Cadogan Reductive Cyclization remains the most robust and scalable method for N-alkyl derivatives.
Experimental Protocol: Modified Cadogan Cyclization
Step 1: Imine Condensation
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Reaction: Combine 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) and cyclohexylamine (1.1 eq) in anhydrous toluene.
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Condition: Reflux with a Dean-Stark trap for 4 hours.
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Self-Validation Checkpoint: Monitor water collection in the trap. The theoretical yield of H2O is 1 molar equivalent. Do not proceed until water evolution ceases and TLC (Hexane/EtOAc 3:1) shows complete consumption of the aldehyde ( Rf∼0.4 ) and the appearance of a new yellow imine spot ( Rf∼0.6 ).
Step 2: Reductive Cyclization
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Reaction: Concentrate the imine in vacuo to remove toluene, then dissolve the crude residue in neat triethyl phosphite ( P(OEt)3 , 4.0 eq).
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Condition: Heat the solution to 150°C under an inert N2 atmosphere for 6-8 hours.
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Causality: P(OEt)3 acts as a specialized deoxygenating agent. It selectively reduces the nitro group to a highly reactive singlet nitrene. Due to spatial proximity, this nitrene rapidly inserts into the imine nitrogen, forming the N-N bond of the 2H-indazole core.
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Self-Validation Checkpoint: Monitor the reaction via LC-MS. Validate the disappearance of the imine mass ( [M+H]+=293.1 ) and the appearance of the cyclized product mass ( [M+H]+=261.1 ). The reaction mixture will transition from bright yellow to a deep amber color.
Step 3: Purification
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Reaction: Vacuum distill the excess P(OEt)3 and its oxidized byproduct (triethyl phosphate). Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).
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Self-Validation Checkpoint: Pool fractions containing the target spot ( Rf∼0.35 in 20% EtOAc/Hexane). Evaporate to yield the pure off-white solid.
Regioselective synthetic workflow for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.
Analytical Validation (NMR Diagnostics)
To definitively prove the synthesis of the 2H-isomer over the 1H-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following table outlines the diagnostic markers for validation.
Table 2: Diagnostic NMR Markers (1H & 13C, CDCl3)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Diagnostic Value |
| 1H | 7.85 - 8.05 | Singlet | C3-H | Downfield shift confirms the 2H-isomer. (1H-isomers typically appear further upfield). |
| 1H | 4.20 - 4.40 | Multiplet | N2-CH (Cyclohexyl) | Confirms successful N-alkylation and provides the coupling pattern of the cyclohexyl ring. |
| 1H | 3.95, 3.98 | Singlets (6H) | 5,6-di-OCH3 | Validates the presence and integrity of the electron-donating methoxy groups. |
| 13C | ~150.0, 148.5 | Singlets | C5, C6 | Characteristic shifts for methoxy-substituted aromatic carbons in the quinonoid core. |
Negative Control Check: If a peak appears at ~8.1 ppm with a corresponding N-H broad singlet, 1H-indazole contamination is present. This is highly unlikely in the Cadogan route but serves as a critical negative control.
References
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Methods and compositions for the treatment of neurodegenerative disorders - Google Patents (WO2008021210A2). 1
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Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC. 2
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC. 5
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Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans - ACS Publications. 3
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Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis - ACS Publications. 4
